molecular formula C12H22O3 B1327831 Ethyl 7,7-dimethyl-6-oxooctanoate CAS No. 898776-39-1

Ethyl 7,7-dimethyl-6-oxooctanoate

Cat. No. B1327831
M. Wt: 214.3 g/mol
InChI Key: QDVSKMBKORYSQW-UHFFFAOYSA-N
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Description

Ethyl 7,7-dimethyl-6-oxooctanoate is a chemical compound with the molecular formula C12H22O3 . It has a molecular weight of 214.3 .


Molecular Structure Analysis

The InChI code for Ethyl 7,7-dimethyl-6-oxooctanoate is 1S/C12H22O3/c1-5-15-11(14)9-7-6-8-10(13)12(2,3)4/h5-9H2,1-4H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Chemoenzymatic Synthesis

Ethyl 2-hydroxy-3-oxooctanoate, closely related to ethyl 7,7-dimethyl-6-oxooctanoate, was used in a study by Fadnavis et al. (1999) for the chemoenzymatic synthesis of (4S,5R)-5-hydroxy-γ-decalactone. This synthesis involved reduction with immobilised baker's yeast, demonstrating high diastereoselectivity and enantioselectivity, crucial for pharmaceutical and chemical applications (Fadnavis, Vadivel, & Sharfuddin, 1999).

Asymmetric Synthesis

Tsuboi et al. (1987) explored the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate, a compound similar to ethyl 7,7-dimethyl-6-oxooctanoate. This research provided insights into synthesizing key intermediates like (2R,3S)-2,3-Epoxyoctanal, important for developing bioactive compounds (Tsuboi, Furutani, & Takeda, 1987).

Synthesis of Novel Quinoxaline Derivatives

In 2017, Elzahabi utilized derivatives of ethyl 7,7-dimethyl-6-oxooctanoate in the synthesis of novel quinoxaline compounds. These compounds showed promising antiviral activity, highlighting the role of ethyl 7,7-dimethyl-6-oxooctanoate derivatives in medicinal chemistry (Elzahabi, 2017).

Metabolism and Environmental Degradation Studies

Gill, Hammock, and Casida (1974) investigated the metabolism and environmental degradation of compounds related to ethyl 7,7-dimethyl-6-oxooctanoate. Their study provides valuable information on the environmental impact and biodegradability of such compounds (Gill, Hammock, & Casida, 1974).

Role in Pheromone Synthesis

Schulz et al. (1990) conducted research on the swift moth's male pheromone, utilizing compounds structurally similar to ethyl 7,7-dimethyl-6-oxooctanoate. This study highlights the potential application of such compounds in understanding and synthesizing insect pheromones (Schulz et al., 1990).

properties

IUPAC Name

ethyl 7,7-dimethyl-6-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-5-15-11(14)9-7-6-8-10(13)12(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVSKMBKORYSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645664
Record name Ethyl 7,7-dimethyl-6-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7,7-dimethyl-6-oxooctanoate

CAS RN

898776-39-1
Record name Ethyl 7,7-dimethyl-6-oxooctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7,7-dimethyl-6-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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